molecular formula C13H11NO3S B1348995 Methyl 3-(benzoylamino)-2-thiophenecarboxylate CAS No. 79128-70-4

Methyl 3-(benzoylamino)-2-thiophenecarboxylate

Cat. No. B1348995
CAS RN: 79128-70-4
M. Wt: 261.3 g/mol
InChI Key: ILRZDTPFHHAMMM-UHFFFAOYSA-N
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Description

Methyl 3-(benzoylamino)-2-thiophenecarboxylate (MBTC) is a thiophene derivative that is gaining increasing attention in the scientific community due to its potential applications in medicinal chemistry and drug development. MBTC is a small molecule that is structurally similar to benzamide, which is a commonly used compound in drug discovery. MBTC has a variety of biological activities, including anti-inflammatory, anti-angiogenic, anti-tumor, and anti-viral properties. Additionally, MBTC has been studied for its potential applications in the synthesis of new drugs and in the development of novel therapeutic agents.

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 3-(benzoylamino)-2-thiophenecarboxylate and related compounds have been synthesized and analyzed for their crystal structures. These studies reveal the importance of hydrogen bonding and π–π interactions in the supramolecular aggregation of these compounds, highlighting their potential in materials science and supramolecular chemistry (Kranjc et al., 2012).

Organic Synthesis Applications

This compound has also been used in the synthesis of various heterocyclic compounds, showcasing its versatility as a building block in organic synthesis. For instance, it has been employed in the synthesis of 3-methyl-2-phenylquinazolin-4-thiones, which are characterized by their NMR spectra and evaluated through their cyclization kinetics (Hanusek et al., 2006). Additionally, the compound's transformations leading to the synthesis of oxazolo[4,5-c]quinoline derivatives and 1-substituted 1H-imidazole-4-carboxylate derivatives have been explored, underlining its applicability in generating pharmacologically relevant structures (Stanovnik et al., 2003).

Pharmaceutical and Medicinal Chemistry

In the realm of medicinal chemistry, methyl 3-(benzoylamino)-2-thiophenecarboxylate derivatives have been synthesized and evaluated for their potential as antitumor agents. Research indicates that these compounds exhibit concentration-dependent antiproliferative activities, which could be pivotal in the development of new cancer therapies (Martorana et al., 2015). The synthesis and evaluation of iminothiazolidin-4-one acetate derivatives as inhibitors of aldose reductase further exemplify the compound's utility in designing drugs for the management of diabetic complications (Ali et al., 2012).

Analytical Applications

The separation and determination of methyl 3-amino-2-thiophenecarboxylate, a related intermediate, via gas chromatography illustrates the compound's relevance in analytical chemistry, especially for quality control in pharmaceutical production (Jiang Feng, 2004).

properties

IUPAC Name

methyl 3-benzamidothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c1-17-13(16)11-10(7-8-18-11)14-12(15)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRZDTPFHHAMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353332
Record name methyl 3-(benzoylamino)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(benzoylamino)-2-thiophenecarboxylate

CAS RN

79128-70-4
Record name methyl 3-(benzoylamino)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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